molecular formula C21H25N3O2 B2988682 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea CAS No. 894017-99-3

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea

Cat. No. B2988682
CAS RN: 894017-99-3
M. Wt: 351.45
InChI Key: YQLYYDUKVDCWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, which is involved in the activation and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Synthesis and Stereochemistry

  • Stereoselective Synthesis: This compound has been utilized in the stereoselective synthesis of active metabolites of potent kinase inhibitors, as demonstrated in the case of PI3 kinase inhibitor PKI-179. This involves stereospecific hydroboration, oxidation, and stereoselective reduction to achieve the desired stereochemistry (Chen et al., 2010).

Chemical Synthesis and Optimization

  • One-Pot Synthesis of Amino Acids: The compound has been used in an efficient one-pot synthesis method for Nα-urethane-protected β- and γ-amino acids, demonstrating its utility in simplifying complex chemical processes (Cal et al., 2012).
  • Intramolecular Diastereoselective Arylation: It has been involved in the intramolecular diastereoselective arylation of N-Carboxamido Proline Ester Enolates, showcasing its role in creating complex structures like bicyclic α-aryl hydantoin derivatives (Maury & Clayden, 2015).

Molecular Interaction and Complexation

  • Complexation-Induced Unfolding: The compound demonstrates complexation-induced unfolding properties, useful in studying the interactions between molecules and the folding-unfolding process in biomolecules (Corbin et al., 2001).
  • Anion Binding and Recognition: It's involved in structural and molecular recognition studies, particularly in acyclic molecules, and has shown efficacy in anion binding and complexation (Gale, 2006).

Application in Drug Synthesis and Activity Studies

  • Synthesis of Spirooxindole Pyrrolidine Derivatives: It has been used in the synthesis of spiro[pyrrolidin-2,3′-oxindoles] for potential antibacterial, antifungal, antimalarial, and antitubercular activities, highlighting its importance in drug development (Haddad et al., 2015).
  • Synthesis of Uridine-5′-triphosphate Derivatives: The compound is integral in creating uridine-5′-triphosphate derivatives, which are significant for studying phospholipase C stimulation in astrocytoma cells and exploring G protein-coupled receptor activities (Jayasekara et al., 2014).

Miscellaneous Applications

  • Synthesis of DNA Recognizing Molecules: The compound is involved in synthesizing molecules like dexoynucleoside phosphoramidite, which can recognize specific base pairs in double-stranded DNA, important for genetic research and manipulation (Ito et al., 2016).
  • Host-Guest Complexation Studies: It plays a role in the design and synthesis of macrocycles containing various binding sites, aiding in understanding host-guest complexation, a fundamental concept in supramolecular chemistry (Kaplan, Weisman & Cram, 1979).

properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-9-11-19(12-10-16)24-15-18(14-20(24)25)23-21(26)22-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLYYDUKVDCWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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